

Introduction: The Significance of the ^{13}C Label in a Powerful Methylating Agent

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Compound of Interest

Compound Name:	Methyl- ^{13}C trifluoromethanesulfonate
CAS No.:	207556-12-5
Cat. No.:	B567314

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Methyl- ^{13}C trifluoromethanesulfonate, commonly known as Methyl- ^{13}C triflate ($[\text{C}^{13}\text{H}_3]\text{OTf}$), is a specialized isotopic analog of the highly potent methylating agent, methyl triflate.^[1] Its chemical structure incorporates a stable, heavy isotope of carbon, ^{13}C , in the methyl group. This seemingly subtle modification is of profound importance for researchers in drug development, mechanistic chemistry, and quantitative analysis. The ^{13}C label acts as a tracer, allowing scientists to precisely track the fate of the methyl group through complex biological and chemical transformations without altering the underlying reactivity of the molecule.^[2]

The parent compound, methyl triflate, is recognized as one of the most powerful methylating agents due to the exceptional electron-withdrawing nature of the trifluoromethanesulfonyl (triflate) group, which makes the methyl group highly electrophilic and readily transferable to a wide range of nucleophiles.^{[3][4]} The ^{13}C -labeled version retains this powerful reactivity while providing an indispensable tool for studies requiring mass differentiation, such as in mass spectrometry-based quantification and elucidation of reaction pathways.^{[2][5]}

Part 1: Supplier Availability and Procurement

The primary challenge for researchers is often the reliable sourcing of such specialized reagents. Methyl-¹³C triflate is available from a select number of suppliers who specialize in stable isotope-labeled compounds and high-purity chemical synthesis. Procurement requires careful consideration of isotopic and chemical purity, available quantities, and proper handling upon receipt.

Commercial Supplier Overview

Below is a comparative summary of known suppliers for Methyl-¹³C triflate (CAS 207556-12-5). Researchers should always request the latest certificate of analysis (CoA) and Safety Data Sheet (SDS) before purchase.

Supplier	Product Name	CAS Number	Isotopic Purity	Chemical Purity (Assay)	Key Features
Sigma-Aldrich (MilliporeSigma)	Methyl- ¹³ C trifluoromethane sulfonate	207556-12-5	≥98 atom % ¹³ C	≥97% (CP)	Available in gram quantities (e.g., 1g).[6] Bulk packaging may be available upon request to their Stable Isotopes Customer Service.[1][6]
BOC Sciences	Methyl-[¹³ C] trifluoromethane sulfonate	207556-12-5	Not specified, inquire for details	Not specified, inquire for details	Marketed for mechanistic studies and MS quantitation. [2]

Procurement Considerations:

- **Lead Times:** Due to the specialized nature of this reagent, it may not always be in stock. It is advisable to inquire about lead times well in advance of planned experiments.
- **Custom Packaging:** For larger-scale projects, suppliers like Sigma-Aldrich offer custom packaging solutions.[1][6]
- **Documentation:** Ensure the supplier provides a comprehensive Certificate of Analysis detailing isotopic enrichment, chemical purity (often determined by gas chromatography), and results from other analytical tests. A current Safety Data Sheet (SDS) is mandatory for institutional safety compliance.

Part 2: Core Applications in Scientific Research

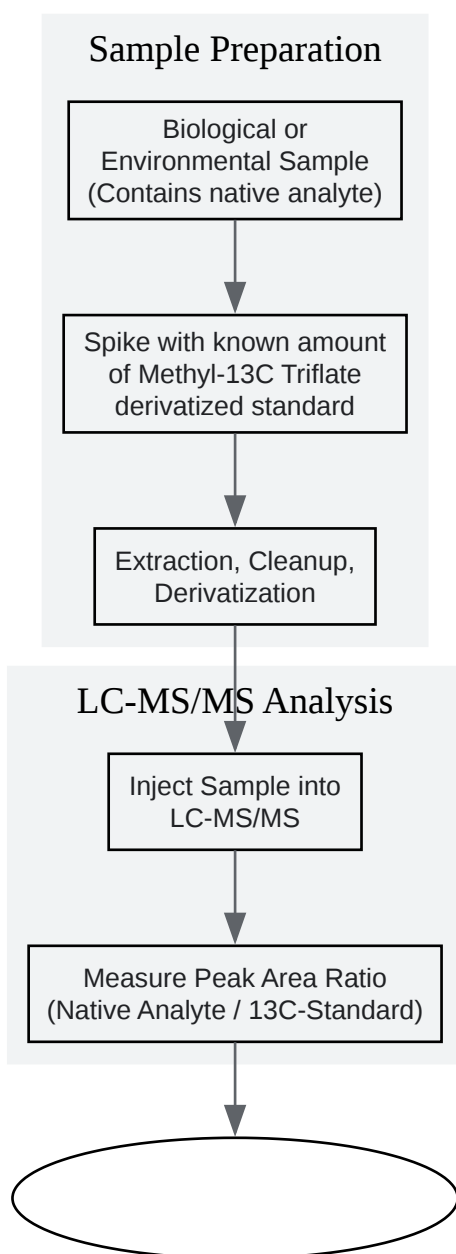
The utility of Methyl-¹³C triflate stems from its ability to introduce a mass-distinguishable methyl group into a target molecule. This functionality is critical in several areas of advanced research.

Mechanistic and Kinetic Studies

In organic synthesis, understanding how a reaction proceeds is fundamental. By using [¹³CH₃]OTf, chemists can track the methyl group's journey from the reagent to the product. Analysis of the final product and any byproducts by ¹³C NMR spectroscopy or mass spectrometry can confirm reaction pathways, identify intermediates, and provide insights into reaction kinetics.[2]

Quantitative Mass Spectrometry (Isotope Dilution)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for accurate quantification. In this method, a known amount of the ¹³C-labeled analyte (or a derivative) is spiked into a sample.[5] The isotopically labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native (¹²C) analyte, meaning it behaves the same way during sample extraction, cleanup, and ionization.[5] By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during processing.[5]



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Isotope Dilution Mass Spectrometry Workflow.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding how a drug is metabolized is crucial. Synthesizing an active pharmaceutical ingredient (API) with a ^{13}C -labeled methyl group allows researchers to trace its metabolic fate in in vitro or in vivo studies. Metabolites can be readily identified by the

characteristic +1 mass shift in mass spectrometry, distinguishing them from endogenous molecules. This aids in building a comprehensive metabolic map of a drug candidate.[3]

Part 3: Technical Protocols and Methodologies

Critical Safety, Handling, and Storage Protocol

Methyl-¹³C triflate is a hazardous chemical that demands strict safety protocols. It is flammable, highly toxic, and corrosive.[7][8]

- **Personal Protective Equipment (PPE):** Always handle in a certified chemical fume hood.[7] Wear chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a flame-retardant lab coat.[9][10] For situations with potential for significant inhalation, a self-contained breathing apparatus (SCBA) may be necessary.[11]
- **Storage:** Store in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[1][8] The material is sensitive to moisture and air.[7] It should be stored under an inert gas (e.g., nitrogen or argon).[9] Containers must be kept tightly sealed and resealed carefully after use.[9]
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, strong bases, and water.[7] Contact with water will cause it to hydrolyze into triflic acid and ¹³C-methanol.[4]
- **Spill & Disposal:** In case of a small spill, absorb with inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[9][11] Do not allow the material to enter water courses.[9] All waste must be disposed of according to local and national regulations.

General Protocol for a ¹³C-Methylation Reaction

This protocol describes a general procedure for the methylation of a nucleophile (e.g., an alcohol, phenol, or amine) using Methyl-¹³C triflate.

Materials:

- Substrate (Nucleophile) (1.0 equiv)
- Methyl-¹³C triflate (1.0 - 1.2 equiv)

- Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)
- Non-nucleophilic base (if required, e.g., 2,6-lutidine or a proton sponge)
- Oven-dried glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere.
- **Reagent Addition:** Dissolve the substrate and the base (if used) in the anhydrous solvent and add to the flask via syringe.
- **Cooling:** Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the exothermic reaction.
- **Methylation:** Add Methyl-¹³C triflate dropwise via syringe to the stirred solution. Caution: The reaction can be vigorous. A slow addition rate is critical.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours).[12] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[12][13]
- **Quenching:** Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[12]
- **Workup & Extraction:** Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[12][13] Combine the organic layers.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.[12][14]

General Experimental Workflow for ¹³C-Methylation.

Analytical Characterization of the ^{13}C -Labeled Product

Confirmation of successful isotopic labeling is essential.

- Mass Spectrometry (MS): The most direct evidence. The molecular ion peak of the labeled product will appear at M+1 compared to the unlabeled analog.^[1] This mass shift confirms the incorporation of the ^{13}C atom.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{13}C NMR: The spectrum will show a significantly enhanced signal for the newly introduced methyl carbon.
 - ^1H NMR: The protons on the ^{13}C -labeled methyl group will appear as a doublet due to one-bond coupling with the ^{13}C nucleus ($^1\text{JCH} \approx 140\text{-}150\text{ Hz}$). Protons on adjacent carbons may also show smaller two-bond couplings (^2JCH).

References

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